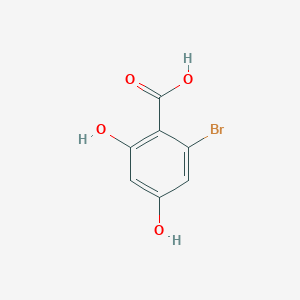
2-bromo-4,6-dihydroxyBenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4,6-trihydroxybenzoic acid using bromine in an acidic medium. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 2-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques. The use of advanced equipment and automation ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxybenzoic acids.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,6-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4,6-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-hydroxybenzoic acid: Similar structure but with only one hydroxyl group.
3-Bromo-4-hydroxybenzoic acid: Bromine and hydroxyl groups at different positions.
5-Bromo-2,4-dihydroxybenzoic acid: Similar structure with bromine at the 5-position
Uniqueness
2-Bromo-4,6-dihydroxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups at strategic positions allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
2-Bromo-4,6-dihydroxybenzoic acid (C7H5BrO4) is an aromatic compound notable for its potential biological activities. This article explores its antimicrobial, anticancer, and anti-diabetic properties, supported by various studies and case analyses.
- Molecular Formula : C7H5BrO4
- Molecular Weight : Approximately 233.02 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Key Findings:
- Antibacterial Activity : In vitro studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 mg/mL against MRSA strains .
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or function as a chelating agent, thereby inhibiting essential enzymatic processes.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.
Research Highlights:
- Cell Lines Tested : The compound has shown cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and BEL-7402 (liver cancer) cells, with IC50 values ranging from 3.09 to 8.71 µg/mL .
- In Vivo Studies : Extracts containing this compound have inhibited tumor growth in animal models, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-Diabetic Activity
Emerging research suggests that the compound may also possess anti-diabetic properties.
Findings:
- PTP1B Inhibition : Studies indicate that derivatives of this compound inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways .
- Effect on Blood Glucose Levels : In vivo tests on diabetic rats demonstrated a decrease in blood glucose levels following administration of extracts containing the compound .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C7H5BrO4 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-bromo-4,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrO4/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,9-10H,(H,11,12) |
InChI Key |
AKISZGCAZIDBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















